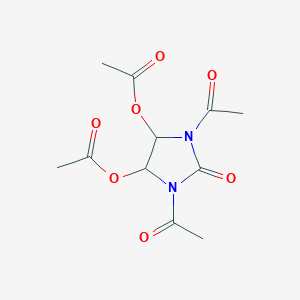![molecular formula C28H31ClN2O5 B11623735 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11623735.png)
4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, with the chemical formula C29H34N2O6 , is a complex molecule that combines various functional groups. It features an intriguing arrangement of aromatic rings, hydroxyl groups, and heterocyclic moieties. Let’s explore its synthesis, properties, and applications.
準備方法
Synthetic Routes:
- Allyloxylation and Benzoylation : The compound is synthesized by allyloxylation of a methylbenzene derivative, followed by benzoylation. The allyloxy group is introduced using allyl alcohol, and the benzoyl group is added via Friedel-Crafts acylation.
- Hydroxylation : The hydroxyl group is incorporated through a selective hydroxylation reaction.
- Morpholine Propylation : Propylation with morpholine provides the desired side chain.
- Pyrrole Formation : The final step involves cyclization to form the pyrrole ring.
Industrial Production:
Industrial-scale production typically involves multistep processes, carefully optimized for yield and purity.
化学反応の分析
Reactions:
- Oxidation : The compound can undergo oxidation reactions, converting the hydroxyl group to a ketone or aldehyde.
- Reduction : Reduction of the carbonyl group yields the corresponding alcohol.
- Substitution : The chlorophenyl group can be substituted with other functional groups.
- Base-Catalyzed Hydrolysis : The morpholine moiety can be hydrolyzed under basic conditions.
Common Reagents and Conditions:
- Allyloxylation : Allyl alcohol, Lewis acid catalyst (e.g., AlCl3).
- Benzoylation : Benzoyl chloride, Lewis acid catalyst.
- Hydroxylation : Hydrogen peroxide (H2O2), catalytic base.
- Morpholine Propylation : Propyl bromide, morpholine, base.
- Pyrrole Formation : Acidic conditions (e.g., HCl).
Major Products:
The major product is the target compound itself, with the specified substitution pattern.
科学的研究の応用
This compound finds applications in various fields:
- Medicine : Investigated as a potential drug candidate due to its unique structure and potential biological activity.
- Chemical Biology : Used as a probe to study cellular processes.
- Materials Science : Explored for its optical and electronic properties.
作用機序
The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.
類似化合物との比較
While there are related molecules, this compound stands out due to its intricate structure and diverse functional groups.
Similar Compounds:特性
分子式 |
C28H31ClN2O5 |
|---|---|
分子量 |
511.0 g/mol |
IUPAC名 |
(4E)-5-(4-chlorophenyl)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H31ClN2O5/c1-3-15-36-23-10-7-21(18-19(23)2)26(32)24-25(20-5-8-22(29)9-6-20)31(28(34)27(24)33)12-4-11-30-13-16-35-17-14-30/h3,5-10,18,25,32H,1,4,11-17H2,2H3/b26-24+ |
InChIキー |
IOXPJKJBSBUNOH-SHHOIMCASA-N |
異性体SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Cl)/O)OCC=C |
正規SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Cl)O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623656.png)
![2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide](/img/structure/B11623660.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B11623668.png)
![diallyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11623679.png)
![Ethyl 5-acetyl-2-[(1-{[(4-chlorophenyl)carbonyl]amino}-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11623682.png)
![N-(4-methoxyphenyl)-2-(4-methylphenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11623693.png)


![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11623711.png)
![(5E)-5-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11623722.png)
![(4E)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11623724.png)
![2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B11623727.png)
![2-(2,6-Dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde phenylhydrazone](/img/structure/B11623730.png)
![2-(4-chlorophenyl)-3-[3-(3,5-dimethylphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B11623733.png)
